

An In-depth Technical Guide to 7-Hydroxy-3,4,8-trimethylcoumarin

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Compound of Interest

Compound Name: 7-Hydroxy-3,4,8-trimethylcoumarin

Cat. No.: B1309979

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Hydroxy-3,4,8-trimethylcoumarin**, a substituted coumarin derivative. It details its chemical and physical properties, provides a well-established synthetic methodology, and explores its biological activities, with a particular focus on its role as a melanin inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

7-Hydroxy-3,4,8-trimethylcoumarin, also known as 3,4,8-trimethylumbelliferone, is a solid, white to off-white compound.^[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|---------------------|--|---------------------|
| CAS Number | 91963-11-0 | [2] |
| Molecular Formula | C ₁₂ H ₁₂ O ₃ | [2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Melting Point | 278-280 °C (lit.) | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis

The synthesis of **7-Hydroxy-3,4,8-trimethylcoumarin** can be achieved through the Pechmann condensation, a widely used method for the preparation of coumarins. This reaction involves the condensation of a phenol with a β -ketoester in the presence of an acid catalyst. While a specific protocol for **7-Hydroxy-3,4,8-trimethylcoumarin** is not readily available in the searched literature, a detailed and adaptable protocol for the synthesis of the closely related 7-hydroxy-4-methylcoumarin is well-documented and can be modified by using 2,5-dimethylresorcinol as the phenolic starting material.

Experimental Protocol: Pechmann Condensation (Adapted for **7-Hydroxy-3,4,8-trimethylcoumarin**)

This protocol is adapted from the established synthesis of 7-hydroxy-4-methylcoumarin.[\[3\]](#)[\[4\]](#)

Materials:

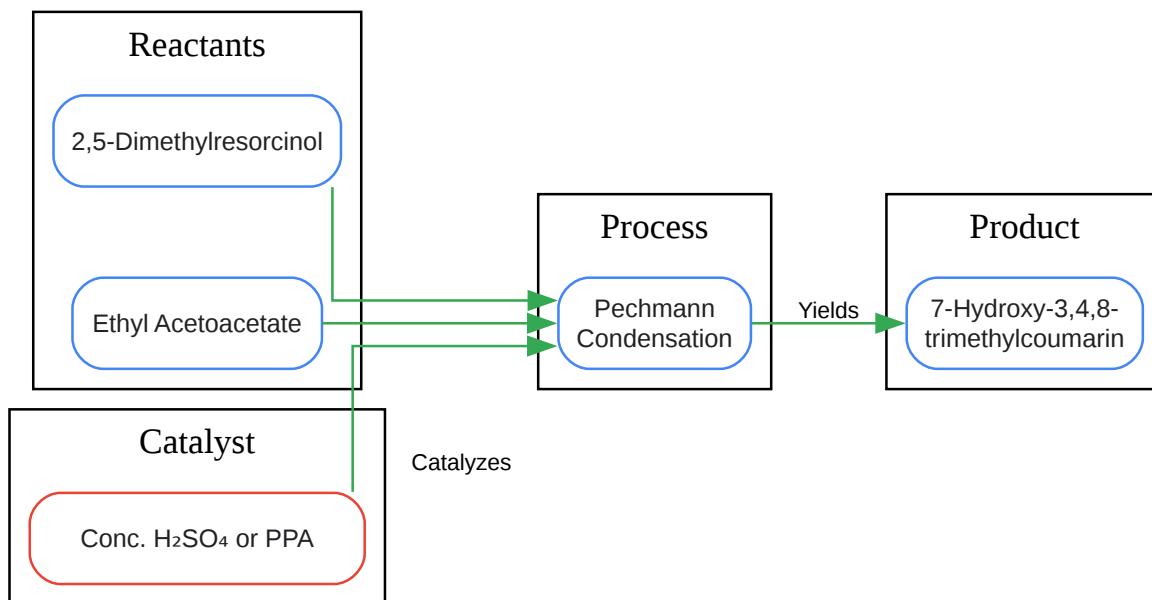
- 2,5-Dimethylresorcinol
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
- Ethanol

- Ice

Procedure:

- In a flask, combine 2,5-dimethylresorcinol (1 equivalent) and ethyl acetoacetate (1 to 1.5 equivalents).
- Cool the flask in an ice bath.
- Slowly add concentrated sulfuric acid (or polyphosphoric acid) to the mixture while maintaining the temperature below 10 °C.[3]
- After the addition is complete, continue stirring the mixture at room temperature for a specified time (e.g., 20-25 minutes if using PPA at 75-80°C, or up to 22 hours with sulfuric acid).
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from ethanol to obtain pure **7-Hydroxy-3,4,8-trimethylcoumarin**.[3]

Reaction Workflow



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Caption: Pechmann condensation for the synthesis of **7-Hydroxy-3,4,8-trimethylcoumarin**.

Biological Activity: Melanin Inhibition

7-Hydroxy-3,4,8-trimethylcoumarin is known to be an inhibitor of melanin production. While specific quantitative data on its inhibitory potency (e.g., IC₅₀ value) is not available in the searched literature, the mechanism of action can be inferred from studies on structurally similar coumarin derivatives. The primary target for melanin inhibition is the enzyme tyrosinase.

Tyrosinase Inhibition Assay Protocol

The following is a general protocol for assessing the tyrosinase inhibitory activity of compounds like **7-Hydroxy-3,4,8-trimethylcoumarin**.

Materials:

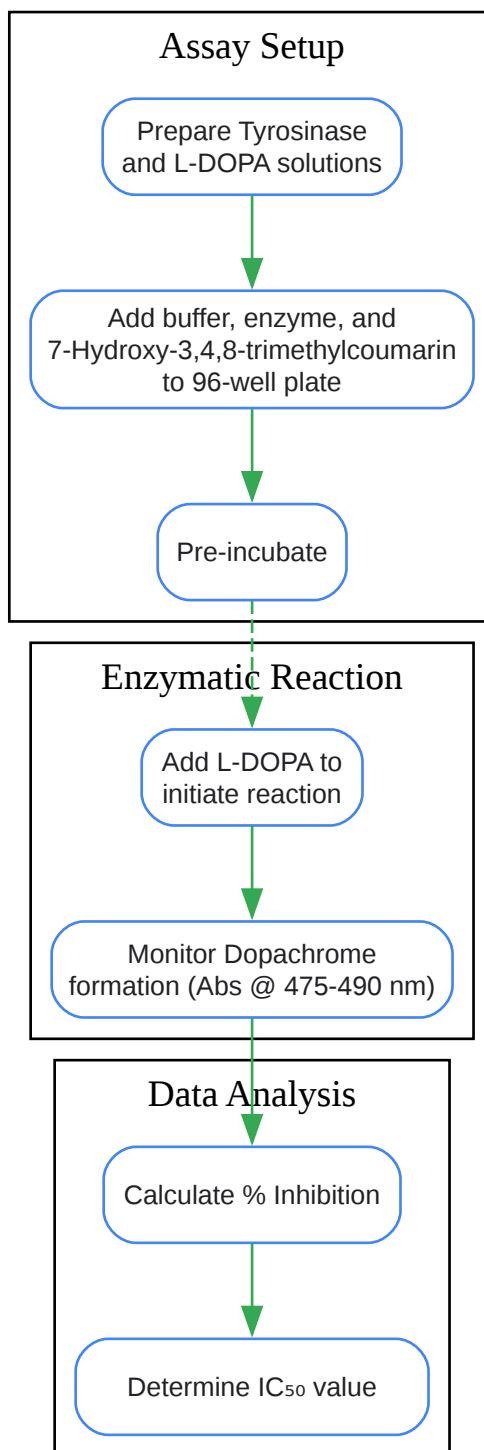
- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate buffer (pH 6.8)

- Test compound (**7-Hydroxy-3,4,8-trimethylcoumarin**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a solution of mushroom tyrosinase in phosphate buffer.
- Prepare a solution of L-DOPA in phosphate buffer.
- In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound.
- Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
- Initiate the reaction by adding the L-DOPA solution to each well.
- Measure the absorbance at 475-490 nm at regular time intervals to monitor the formation of dopachrome.
- Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
- The IC_{50} value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Tyrosinase Inhibition Assay

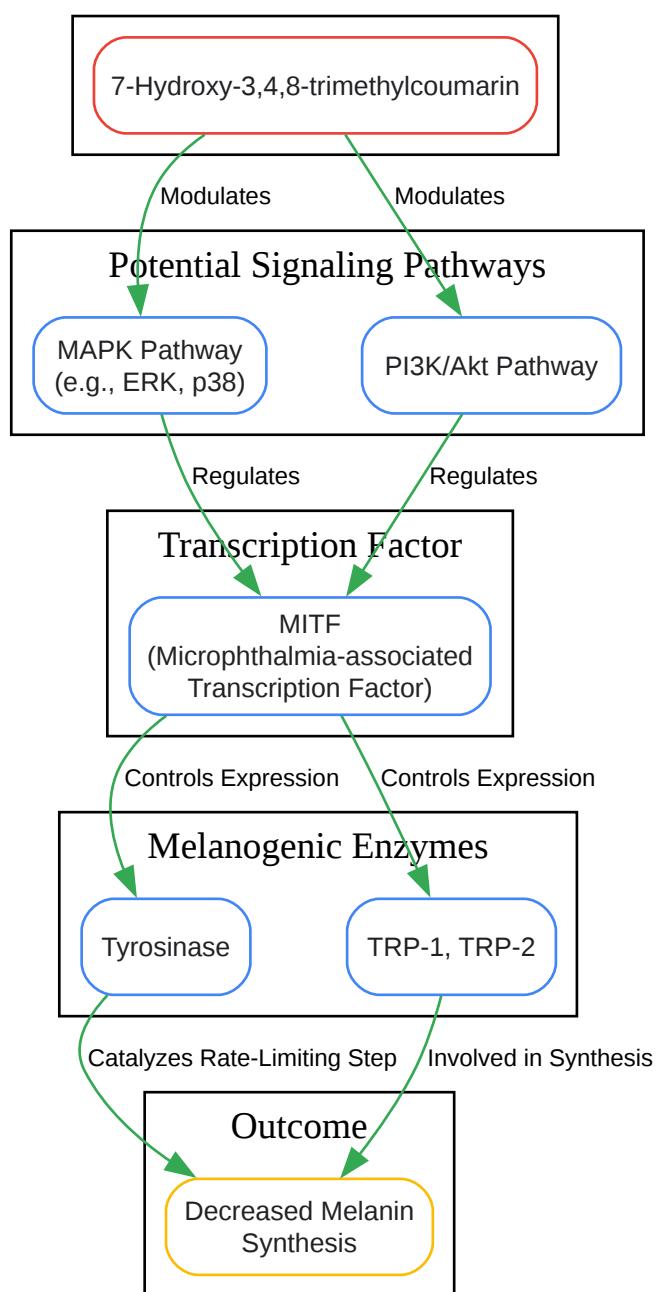


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Caption: Workflow for determining the tyrosinase inhibitory activity.

Potential Signaling Pathways in Melanogenesis Inhibition

While the direct inhibitory effect on tyrosinase is a primary mechanism, coumarin derivatives can also modulate intracellular signaling pathways that regulate melanin synthesis. Although the specific pathways for **7-Hydroxy-3,4,8-trimethylcoumarin** are not detailed in the available literature, studies on the structurally similar 7-hydroxy-4-methylcoumarin, which enhances melanogenesis, provide insights into the key regulatory pathways that could be targeted for inhibition. These include the MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways. It is plausible that **7-Hydroxy-3,4,8-trimethylcoumarin** exerts its inhibitory effect by modulating these pathways in the opposite manner to its melanogenesis-enhancing counterpart.



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Caption: Potential signaling pathways involved in melanin inhibition.

Applications

Based on its properties and biological activity, **7-Hydroxy-3,4,8-trimethylcoumarin** has potential applications in several areas:

- Dermatology and Cosmetics: As a melanin inhibitor, it could be investigated for use in topical formulations for the treatment of hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.
- Organic Synthesis: It serves as a useful building block for the synthesis of more complex molecules and derivatives.
- Research Tool: Its inhibitory effect on melanin production makes it a valuable tool for studying the mechanisms of melanogenesis.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **7-Hydroxy-3,4,8-trimethylcoumarin** is classified as follows:

- Skin corrosion/irritation: Category 2 (Causes skin irritation)
- Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)
- Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

7-Hydroxy-3,4,8-trimethylcoumarin is a coumarin derivative with established physical and chemical properties and a clear synthetic route via the Pechmann condensation. Its primary biological activity of interest is the inhibition of melanin production, likely through the direct inhibition of tyrosinase and potential modulation of key signaling pathways. This technical guide provides a foundational understanding of this compound, offering valuable information for researchers and professionals engaged in the development of novel therapeutic and cosmetic agents. Further research is warranted to quantify its inhibitory potency and fully elucidate its mechanism of action at the molecular level.

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References

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